molecular formula C9H16ClNO4 B041064 Methyl N-boc-3-chloro-L-alaninate CAS No. 651035-84-6

Methyl N-boc-3-chloro-L-alaninate

Cat. No. B041064
M. Wt: 237.68 g/mol
InChI Key: VAUXVOGTPPDPQC-LURJTMIESA-N
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Description

“Methyl N-boc-3-chloro-L-alaninate” is a chemical compound with the molecular formula C9H16ClNO4 . It is also known as “Methyl N-(tert-Butoxycarbonyl)-L-alaninate” or "Boc-L-alanine Methyl Ester" . This compound is used in proteomics research .


Synthesis Analysis

The synthesis of “Methyl N-boc-3-chloro-L-alaninate” involves the BOC protection of amines. This process can be accomplished in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .


Molecular Structure Analysis

The molecular structure of “Methyl N-boc-3-chloro-L-alaninate” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 237.681 Da and the monoisotopic mass is 237.076782 Da .


Chemical Reactions Analysis

“Methyl N-boc-3-chloro-L-alaninate” is involved in various chemical reactions. For instance, it participates in the BOC protection of amines, which is a crucial step in the synthesis of this compound .


Physical And Chemical Properties Analysis

“Methyl N-boc-3-chloro-L-alaninate” has a molecular weight of 237.681 . It has a density of 1.161g/cm3 and a boiling point of 321.2ºC at 760 mmHg .

Scientific Research Applications

Chemical Analysis and Neurotoxicity Studies

Methyl N-boc-3-chloro-L-alaninate is not directly mentioned in the scientific literature available through Consensus. However, research on closely related compounds and their applications can provide insights into the potential uses and areas of interest for Methyl N-boc-3-chloro-L-alaninate in scientific research.

  • Chemical Analysis Techniques : Studies on β-N-Methylamino-L-alanine (BMAA), a non-canonical amino acid, and its isomers have developed various chemical analysis methods. These techniques could potentially be applicable for analyzing compounds like Methyl N-boc-3-chloro-L-alaninate, especially in contexts where precise and accurate quantification in biological tissues is required. For example, an approved AOAC method and other comparable methods have been identified for BMAA quantification, which might be adapted for related compounds (S. Banack & S. Murch, 2017).

  • Neurotoxicity and Environmental Studies : Research on BMAA and its potential link to neurodegenerative diseases highlights the importance of understanding the biological effects of non-protein amino acids. Given the structural similarities, studies on Methyl N-boc-3-chloro-L-alaninate could explore its bioactivity and ecological significance. Investigations into BMAA have examined its production by cyanobacteria and microalgae, toxicity mechanisms, and environmental presence, which could serve as a model for studying the effects and distribution of related compounds (O. Koksharova & N. Safronova, 2022).

  • Photocatalysis and Material Science Applications : Although not directly related, studies on materials like (BiO)2CO3 and their modification for enhanced photocatalytic performance suggest a potential area of research for Methyl N-boc-3-chloro-L-alaninate. Understanding the chemical properties and reactivity of Methyl N-boc-3-chloro-L-alaninate could lead to its application in catalysis, material modification, or as a precursor for synthesizing novel compounds with specific functions (Zilin Ni et al., 2016).

properties

IUPAC Name

methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXVOGTPPDPQC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479475
Record name METHYL N-BOC-3-CHLORO-L-ALANINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-boc-3-chloro-L-alaninate

CAS RN

651035-84-6
Record name METHYL N-BOC-3-CHLORO-L-ALANINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (65.8 g, 0.251 mol)) and hexachloroethane (59.4 g, 0.251 mol) in dichloromethane (850 mL) was added in one portion to a solution of N-Boc-serine methyl ester (50 g, 0.228 mol) in dichloromethane (170 mL) under argon atmosphere. The reaction mixture was stirred at room temperature for 2 h and then the reaction was quenched with a saturated solution of NaHCO3 (150 mL). The organic product was extracted with dichloromethane (2×300 mL) and the combined organic layers was washed with brine (300 mL) and dried over anhydrous sodium sulphate. The solution was concentrated under reduced pressure and then triturated with Et2O (500 mL). After filtration and evaporation of the solvent, the crude product was purified by chromatography on a silica column eluted with 6-8% EtOAc in pet. ether) which gave the title compound (42 g, 78%).
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
78%

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